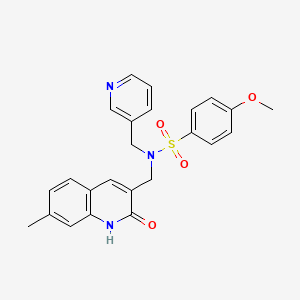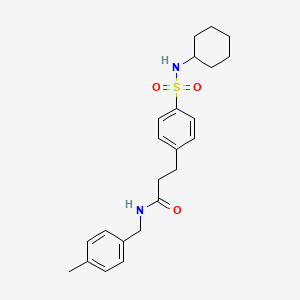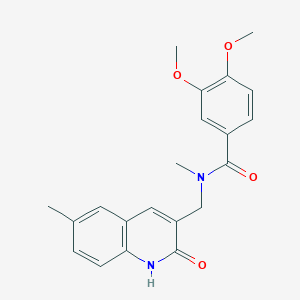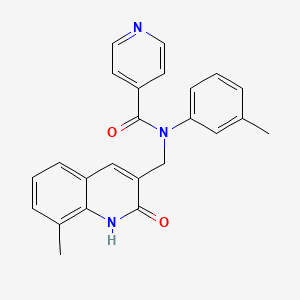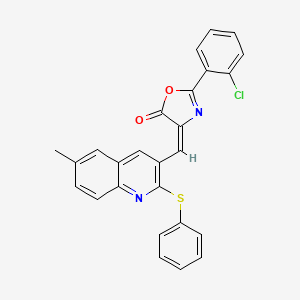
4-chloro-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is commonly referred to as "CDMHB" and is known for its unique chemical structure and properties. In
作用機序
The mechanism of action of CDMHB is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, CDMHB has been shown to inhibit the activity of the enzyme tubulin, which is involved in cell division. This inhibition of tubulin activity leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CDMHB has a number of biochemical and physiological effects. Studies have shown that CDMHB can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. CDMHB has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
実験室実験の利点と制限
One of the main advantages of CDMHB for lab experiments is its high purity. Because CDMHB is synthesized using a complex process, the resulting compound is highly pure and suitable for use in scientific research. Additionally, CDMHB has a wide range of potential applications in scientific research, making it a versatile compound for researchers to use. However, the synthesis of CDMHB is a time-consuming and expensive process, which can make it difficult for researchers to obtain large quantities of the compound.
将来の方向性
There are a number of future directions for research involving CDMHB. One area of research is the development of more efficient synthesis methods for CDMHB. Another area of research is the identification of new applications for CDMHB, particularly in the treatment of bacterial infections. Additionally, researchers are interested in studying the long-term effects of CDMHB on the body, as well as its potential interactions with other drugs and chemicals. Overall, CDMHB is a promising compound with a wide range of potential applications in scientific research.
合成法
The synthesis of CDMHB is a complex process that involves several steps. The first step involves the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with 4-chloro-3,4-dimethylaniline to form an intermediate compound. This intermediate is then reacted with N-(3,4-dimethylphenyl)benzamide to form the final product, CDMHB. The synthesis of CDMHB is a time-consuming and expensive process, but the resulting compound is highly pure and suitable for scientific research.
科学的研究の応用
CDMHB has a wide range of potential applications in scientific research. One of the most promising applications of CDMHB is in cancer research. Studies have shown that CDMHB has anti-cancer properties and can inhibit the growth of cancer cells. CDMHB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, CDMHB has been studied for its potential use in the treatment of bacterial infections, as it has been shown to have antibacterial properties.
特性
IUPAC Name |
4-chloro-N-(3,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-7-12-22(13-17(16)2)28(25(30)18-8-10-21(26)11-9-18)15-20-14-19-5-3-4-6-23(19)27-24(20)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIKORJAACDSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


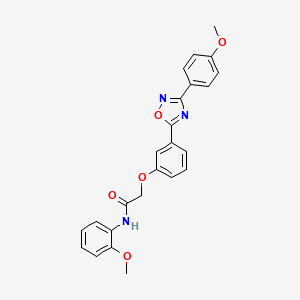
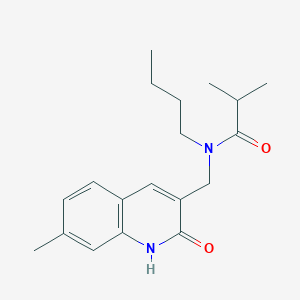
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7697199.png)
